molecular formula C18H22O6 B14263830 Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate) CAS No. 137838-88-1

Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)

Cat. No.: B14263830
CAS No.: 137838-88-1
M. Wt: 334.4 g/mol
InChI Key: VYKUHSHWQNDPSZ-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) is a chemical compound characterized by its unique structure, which includes two ester groups and an aromatic ring

Preparation Methods

The synthesis of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) typically involves the Williamson etherification reaction. This method uses methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane as starting materials . The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) exerts its effects is primarily through its chemical reactivity. The ester groups can participate in hydrolysis reactions, while the aromatic ring can undergo various substitution reactions. These reactions are facilitated by the presence of specific molecular targets, such as nucleophiles or electrophiles, which interact with the compound’s functional groups.

Comparison with Similar Compounds

Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can be compared to similar compounds, such as:

Properties

CAS No.

137838-88-1

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 3-[2-(1-methoxy-1-oxopent-2-en-3-yl)oxyphenoxy]pent-2-enoate

InChI

InChI=1S/C18H22O6/c1-5-13(11-17(19)21-3)23-15-9-7-8-10-16(15)24-14(6-2)12-18(20)22-4/h7-12H,5-6H2,1-4H3

InChI Key

VYKUHSHWQNDPSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)OC1=CC=CC=C1OC(=CC(=O)OC)CC

Origin of Product

United States

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